molecular formula C11H8OS2 B12065262 1,3-Di(3-thienyl)-2-propen-1-one

1,3-Di(3-thienyl)-2-propen-1-one

Cat. No.: B12065262
M. Wt: 220.3 g/mol
InChI Key: AVXNUVHHGJELRS-OWOJBTEDSA-N
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Description

1,3-Di(3-thienyl)-2-propen-1-one is a synthetic chalcone analogue designed for pharmacological research. As a member of the chalconoid family, which features a central α,β-unsaturated carbonyl system, this compound serves as a key scaffold in medicinal chemistry . The substitution of phenyl rings with 3-thienyl groups is intended to modulate the compound's electronic properties and binding affinity, potentially enhancing its bioactivity and selectivity . Chalcone derivatives are investigated for a broad spectrum of biological activities. Primary research applications for this compound may include anticancer and anti-inflammatory studies . In anticancer research, synthetic chalcones have demonstrated potent activity, with some analogues exhibiting half-maximal inhibitory concentrations (IC50) lower than 1 µM . Proposed mechanisms for their antitumor effects include the inhibition of tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule formation and function in cancer cells . Furthermore, certain chalcones are known to modulate the function of ATP-binding cassette (ABC) transporters, such as ABCG2, which could help overcome multidrug resistance in chemotherapy . In anti-inflammatory research, chalcone analogues have shown promise as suppressors of nitric oxide (NO) generation and in the regulation of cyclooxygenase (COX) and inflammatory cytokines . Additional research trends indicate potential utility in neuroprotection, where some derivatives have displayed protective effects against oxidative stress-induced damage in neuronal cell models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

(E)-1,3-di(thiophen-3-yl)prop-2-en-1-one

InChI

InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+

InChI Key

AVXNUVHHGJELRS-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)C2=CSC=C2

Canonical SMILES

C1=CSC=C1C=CC(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

  • Reactants : 3-Thiophenecarboxaldehyde (1.2 eq) and 3-acetylthiophene (1 eq).

  • Base : Sodium hydroxide (NaOH, 40% w/v) or sodium tert-butoxide (NaOtBu, 6 eq).

  • Solvent : Methanol, ethanol, or dimethyl sulfoxide (DMSO).

  • Temperature : 60–80°C under reflux.

  • Reaction Time : 5–24 hours.

Mechanistic Steps :

  • Deprotonation : The base abstracts a β-hydrogen from 3-acetylthiophene, generating an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-thiophenecarboxaldehyde.

  • Elimination : A water molecule is removed, yielding the conjugated enone system.

Solvent and Base Optimization

Experimental data from analogous chalcone syntheses highlight critical factors influencing yield and purity (Table 1).

Table 1: Comparative Analysis of Reaction Conditions

ParameterCondition A (Methanol/NaOH)Condition B (DMSO/NaOtBu)
Solvent MethanolDMSO
Base NaOH (40%)NaOtBu (6 eq)
Temperature 60°C60°C
Time 24 h5 h
Isolated Yield 68–72%33–70%

Condition B (DMSO/NaOtBu) achieves faster reaction times due to DMSO’s high polarity and NaOtBu’s strong deprotonation capacity. However, methanol/NaOH systems provide higher reproducibility for scale-up.

Catalytic and Atmospheric Modifications

Role of Oxygen

Reactions conducted under aerobic conditions exhibit marginally higher yields (70%) compared to inert atmospheres (65%), suggesting oxidative stabilization of intermediates.

Solvent-Free Approaches

Pilot studies using microwave-assisted, solvent-free methods report 75% yield within 30 minutes, though scalability remains unverified.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted aldehydes.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent achieves >95% purity.

  • Recrystallization : Ethanol at −20°C yields crystalline product.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.68 (d, J = 15.2 Hz, H-2), 7.55 (d, J = 1.4 Hz, H-5”), 6.93 (ddd, J = 8.2, 7.2, 1.1 Hz, H-5’).

  • ¹³C NMR (151 MHz, CDCl₃): δ 188.2 (C=O), 144.1 (C-2), 128.7 (C-3”).

  • GC-MS : m/z 220.3 [M⁺], fragmentation peaks at 185 (C₉H₅OS₂⁺) and 121 (C₆H₅S⁺).

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomerization : Extended reaction times (>24 h) promote E/Z isomerization, reducible via low-temperature quenching.

  • Oligomerization : Thiophene ring activation at high temperatures (>80°C) leads to dimeric byproducts; maintained at 60°C to suppress.

Scale-Up Limitations

Industrial-scale synthesis faces challenges in DMSO removal due to its high boiling point (189°C). Substituting with ethanol reduces post-processing costs.

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of thiocarbonyl precursors in acetonitrile yields 60% product, offering a low-energy alternative under investigation.

Industrial Production Insights

Commercial suppliers (e.g., Thermo Scientific) utilize NaOtBu/DMSO systems at 60°C, achieving 98% purity via recrystallization. Current pricing spans €46.50–€155.00 per 5–25 g, reflecting high reagent costs .

Chemical Reactions Analysis

Types of Reactions

1,3-di(3-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 1,3-Di(3-thienyl)-2-propen-1-one

This compound, also known as (E)-1,3-dithiophen-2-ylprop-2-en-1-one, is a compound with the molecular formula C11H8OS2C_{11}H_{8}OS_{2} and a molecular weight of approximately 220.30 g/mol. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in areas such as organic electronics, pharmaceuticals, and materials science.

Structural Characteristics

  • Molecular Formula : C11H8OS2C_{11}H_{8}OS_{2}
  • Molecular Weight : 220.30 g/mol
  • CAS Number : 2309-48-0
  • Melting Point : 98°C to 100°C
  • InChI Key : WCAGHDMFZMUUPQ-AATRIKPKSA-N

Organic Electronics

This compound has been investigated for its role in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties allow for efficient charge transport and light emission.

Case Study: OLED Performance

Recent studies have demonstrated that incorporating this compound into OLED structures enhances their efficiency and stability due to its favorable energy levels and high photoluminescence quantum yield.

Photocatalysis

This compound has shown promise as a photocatalyst in various chemical reactions. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in environmental remediation and synthetic organic chemistry.

Case Study: Photodegradation of Pollutants

Research indicates that this compound can effectively degrade organic pollutants under UV light irradiation, showcasing its potential for environmental applications.

Anticancer Activity

There is emerging evidence that this compound exhibits anticancer properties, particularly against certain types of cancer cells. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Studies

In vitro studies have reported that treatment with this compound leads to significant reductions in the viability of cancer cell lines, suggesting its potential as a therapeutic agent.

Material Science

The compound's unique structural features make it an attractive candidate for developing new materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Composites

Experimental results indicate that composites made with this compound exhibit improved electrical conductivity and thermal properties compared to conventional materials.

Data Table of Applications

Application AreaDescriptionKey Findings
Organic ElectronicsUsed in OLEDs and OPVs for efficient charge transportEnhanced efficiency in device performance
PhotocatalysisActs as a photocatalyst for pollutant degradationEffective degradation of organic pollutants
Anticancer ActivityExhibits potential anticancer effects on specific cancer cell linesSignificant reduction in cell viability
Material ScienceImproves properties of polymer compositesEnhanced electrical conductivity and stability

Mechanism of Action

The mechanism of action of 1,3-di(3-thienyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 1,3-Di(3-thienyl)-2-propen-1-one with structurally and functionally related compounds:

Structural and Functional Analogues

Key Comparative Insights

Substitution Effects: Electronegative Groups: Compounds with electronegative substituents (e.g., bromine, fluorine) at para positions exhibit lower IC50 values. For example, 2j (4.70 μM) outperforms 2h (13.82 μM) due to bromine/fluorine vs. chlorine/methoxy substitution . Thienyl vs. Pyridyl: Replacing thienyl with pyridyl rings (e.g., 1,3-Di(3-pyridyl)-2-propen-1-one) introduces nitrogen atoms, altering electronic properties and reactivity.

Core Modifications: Ketone vs. Methanol: Di(3-thienyl)methanol, which replaces the ketone with a methanol group, shows significant cytotoxicity against T98G brain cancer cells (>20 µg/mL) but lower toxicity in normal HEK cells, suggesting improved selectivity . Thienyl vs. Furan: The furan analogue (1,3-Di(furan-2-yl)prop-2-en-1-one) has a lower dipole moment (3.17 D) and log P (2.34) compared to thienyl derivatives, indicating differences in solubility and membrane permeability .

Piperazine vs. Non-Piperazine Chalcones: Non-piperazine chalcones (e.g., Cardamonin) generally show higher activity than piperazine-substituted derivatives. Cardamonin’s hydroxyl groups at ortho/para positions contribute to its low IC50 (4.35 μM) .

Q & A

Q. What are the established synthetic routes for 1,3-Di(3-thienyl)-2-propen-1-one, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via the Claisen-Schmidt condensation of 3-thiophenecarboxaldehyde and acetone in the presence of a base (e.g., NaOH or KOH). Ethanol or methanol is typically used as the solvent at room temperature or slightly elevated temperatures. Purification is achieved via recrystallization or chromatography. To optimize yields, variables such as solvent polarity, base concentration, and reaction time should be systematically tested. For example, switching to a polar aprotic solvent (e.g., DMF) may enhance reaction rates, while increasing base equivalents could improve conversion efficiency .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and the α,β-unsaturated ketone moiety (C=O stretch ~1650 cm⁻¹ in IR).
  • X-ray crystallography : For resolving crystal packing and bond angles. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .
  • Mass spectrometry : To verify molecular weight (220.3 g/mol) and fragmentation patterns .

Q. What common chemical reactions does this compound undergo, and what are the typical reagents?

  • Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in dichloromethane converts thiophene sulfurs to sulfoxides/sulfones.
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to an alcohol, while LiAlH₄ may fully reduce the propenone bridge.
  • Electrophilic substitution : Bromination or nitration of thiophene rings using Br₂ or HNO₃ in acetic acid .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict charge transport behavior. For example, substituting electron-withdrawing groups (e.g., –NO₂) on the thiophene rings lowers LUMO energy, enhancing electron affinity for organic semiconductor applications .

Q. What experimental strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) or crystallographic disorder. Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Single-crystal XRD to confirm static structural features.
  • Computational NMR shifts (e.g., using Gaussian) to compare with experimental data .

Q. How can reaction conditions be scaled for high-throughput synthesis while maintaining purity?

Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control. For example, a microreactor system with immobilized base catalysts (e.g., polymer-supported KOH) can reduce purification steps. Monitor purity via inline UV-Vis or HPLC .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound may form twinned crystals or exhibit disorder due to flexible thiophene rings. Strategies include:

  • Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to improve crystal quality.
  • Using SHELXD for twin refinement or SQUEEZE (in PLATON) to model disordered solvent .

Q. How do substituents on the thiophene rings influence the compound’s optoelectronic properties?

Introducing electron-donating groups (e.g., –OCH₃) increases HOMO energy, improving hole mobility in organic field-effect transistors (OFETs). Halogen substituents (e.g., –Cl) enhance thermal stability but may reduce solubility. UV-Vis and cyclic voltammetry are critical for evaluating these effects .

Q. What methodologies validate the mechanistic pathway of Claisen-Schmidt condensation in synthesizing this compound?

  • Isotopic labeling (e.g., deuterated acetone) to trace enolate formation via NMR.
  • Kinetic studies (e.g., varying aldehyde/ketone ratios) to identify rate-limiting steps.
  • Computational modeling (e.g., transition state analysis with Gaussian) to confirm concerted vs. stepwise mechanisms .

Q. How can advanced spectroscopic techniques (e.g., in situ FTIR) monitor reaction progress in real time?

In situ FTIR with a flow cell tracks carbonyl group consumption (C=O peak intensity) during condensation. Pairing with multivariate analysis (e.g., PCA) enables rapid optimization of reaction parameters like temperature and stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.